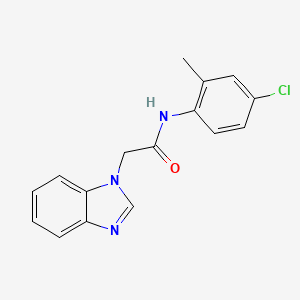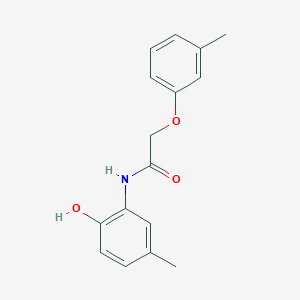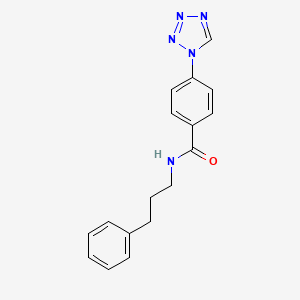![molecular formula C13H21ClN4O2 B5119955 N-[4-nitro-3-(1-piperidinyl)phenyl]-1,2-ethanediamine hydrochloride](/img/structure/B5119955.png)
N-[4-nitro-3-(1-piperidinyl)phenyl]-1,2-ethanediamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-nitro-3-(1-piperidinyl)phenyl]-1,2-ethanediamine hydrochloride, commonly known as Nitrofen, is a chemical compound that has been widely used in scientific research. Nitrofen belongs to the family of nitroaromatic compounds, which are known to have diverse biological activities. Nitrofen has been studied extensively for its potential therapeutic applications and its mechanism of action.
Aplicaciones Científicas De Investigación
Nitrofen has been used extensively in scientific research for its potential therapeutic applications. Studies have shown that Nitrofen has anti-inflammatory, anti-tumor, and anti-microbial properties. Nitrofen has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, Nitrofen has been shown to have antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of Nitrofen is not fully understood. However, studies have suggested that Nitrofen may exert its biological effects through the modulation of cellular signaling pathways. Nitrofen has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators and to activate antioxidant pathways. Additionally, Nitrofen has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
Nitrofen has been shown to have a variety of biochemical and physiological effects. Studies have shown that Nitrofen can reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Nitrofen has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, Nitrofen has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitrofen has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological properties. Nitrofen is also relatively stable and can be stored for long periods of time. However, Nitrofen has some limitations for use in lab experiments. It is toxic and must be handled with care. Additionally, Nitrofen has poor solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on Nitrofen. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the identification of new therapeutic applications for Nitrofen. Additionally, further studies are needed to fully understand the mechanism of action of Nitrofen and its potential side effects.
Conclusion
In conclusion, Nitrofen is a chemical compound that has been extensively studied for its potential therapeutic applications. Nitrofen has anti-inflammatory, anti-tumor, and anti-microbial properties, and it has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Nitrofen exerts its biological effects through the modulation of cellular signaling pathways, and it has a variety of biochemical and physiological effects. Nitrofen has several advantages for use in lab experiments, but it also has some limitations. Future research on Nitrofen will focus on the development of new synthesis methods, the identification of new therapeutic applications, and further studies on its mechanism of action and potential side effects.
Métodos De Síntesis
Nitrofen can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-nitro-3-(1-piperidinyl)aniline with ethylenediamine in the presence of hydrochloric acid. The resulting product is then purified using recrystallization techniques. Other methods of synthesis involve the use of different starting materials and reaction conditions.
Propiedades
IUPAC Name |
N'-(4-nitro-3-piperidin-1-ylphenyl)ethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2.ClH/c14-6-7-15-11-4-5-12(17(18)19)13(10-11)16-8-2-1-3-9-16;/h4-5,10,15H,1-3,6-9,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWVRRNHIZFSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)NCCN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5745640 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dipentyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5119884.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119905.png)
![ethyl 2-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5119908.png)


![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5119937.png)
![2-tert-butyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5119941.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B5119949.png)
![2-butyl-5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5119953.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5119959.png)
![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5119972.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5119976.png)